N-(5-Amino-2-methoxyphenyl)acetamide hydrochloride hydrate
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Overview
Description
N-(5-Amino-2-methoxyphenyl)acetamide hydrochloride hydrate is a chemical compound with the molecular formula C9H12N2O2·ClH·H2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a methoxy group, and an acetamide group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methoxyphenyl)acetamide hydrochloride hydrate typically involves the reaction of 5-amino-2-methoxyaniline with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt, followed by hydration to form the hydrate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methoxyphenyl)acetamide hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted methoxy derivatives. These products have various applications in chemical synthesis and research .
Scientific Research Applications
N-(5-Amino-2-methoxyphenyl)acetamide hydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methoxyphenyl)acetamide hydrochloride hydrate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions contribute to the compound’s biological activity and its effects on various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxyphenyl)acetamide
- N-(4-Amino-2-methoxyphenyl)acetamide
- N-(5-Amino-2-ethoxyphenyl)acetamide
Uniqueness
N-(5-Amino-2-methoxyphenyl)acetamide hydrochloride hydrate is unique due to the presence of both amino and methoxy groups, which provide a combination of hydrophilic and hydrophobic properties. This makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)acetamide;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH.H2O/c1-6(12)11-8-5-7(10)3-4-9(8)13-2;;/h3-5H,10H2,1-2H3,(H,11,12);1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOBUEFCSOHCCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N)OC.O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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